REACTION_CXSMILES
|
Br[C:2]([CH3:9])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:10][CH:11]([SH:13])[CH3:12].[OH-].[K+]>C(O)C>[CH2:6]([O:5][C:3](=[O:4])[C:2]([S:13][CH:11]([CH3:12])[CH3:10])([CH3:9])[CH3:8])[CH3:7] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
42.95 g
|
Type
|
reactant
|
Smiles
|
CC(C)S
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to quenching
|
Type
|
DISTILLATION
|
Details
|
Crude yield: 74.7%, distilled yield: 61.7%
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C)(C)SC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |